Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy
CAS No.: 1526916-57-3
Cat. No.: VC0107031
Molecular Formula: C₂₂H₃₁N₃O₅S
Molecular Weight: 449.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1526916-57-3 |
|---|---|
| Molecular Formula | C₂₂H₃₁N₃O₅S |
| Molecular Weight | 449.56 |
Introduction
Chemical Identity and Nomenclature
Primary Nomenclature and Identifiers
Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is an organic compound with defined stereochemistry as indicated by the (1S,2R) designation in its name. This compound has been assigned several critical identifiers that enable its unambiguous identification in chemical databases and regulatory systems. The compound is registered with CAS number 1526916-57-3 and has been assigned the Unique Ingredient Identifier (UNII) 79Z9RK6UWV by regulatory authorities . These identifiers serve as essential reference points for researchers, manufacturers, and regulatory bodies when documenting, monitoring, or investigating this substance.
Alternative Names and Synonyms
The compound is also known by the systematic name Methyl N-((2S,3R)-4-((4-aminophenyl)sulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-phenylbutan-2-yl)carbamate . This alternative nomenclature reflects the same molecular structure but employs a different numbering convention for the carbon backbone. The existence of multiple naming conventions for the same compound is common in organic chemistry, especially for complex molecules with multiple functional groups and stereogenic centers.
Molecular Structure and Properties
Molecular Formula and Weight
The molecular formula of the compound is C₂₂H₃₁N₃O₅S, indicating a composition of 22 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . This molecular formula provides important insight into the compound's elemental composition, which influences its chemical reactivity, physical properties, and potential biological interactions. The precise molecular weight cannot be definitively stated based on the available data, but can be calculated from the molecular formula.
Key Functional Groups
The structural formula reveals several important functional groups that contribute to the compound's chemical properties:
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Sulfonamide group: Formed between the 4-aminophenyl moiety and the nitrogen atom
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Carbamate group: The methyl carbamate (methylurethane) functionality
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Secondary alcohol: The hydroxyl group on the propyl chain
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Primary amine: On the 4-aminophenyl ring
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Benzyl group: The phenylmethyl substituent
These functional groups provide sites for potential hydrogen bonding, electrostatic interactions, and chemical reactions that may be relevant to the compound's behavior in biological systems or chemical processes.
Stereochemistry and Conformational Analysis
Stereogenic Centers
The compound contains two stereogenic centers designated as (1S,2R) in the name or (2S,3R) in the alternative naming convention. The configuration at these centers is critical to the compound's three-dimensional structure and potentially to any biological activity it might possess. The presence of defined stereochemistry suggests the compound may interact with stereochemically selective biological receptors or enzymes.
Conformational Considerations
The compound possesses several rotatable bonds that allow for multiple conformational states. These include:
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Rotation around the benzyl-carbon bond
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Rotation around the C-N bonds in the sulfonamide group
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Rotation around the bonds in the 2-methylpropyl group
The preferred conformation in solution or when bound to a biological target would be influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and the polarity of the surrounding environment.
Chemical and Physical Properties
Structural Comparison with Related Compounds
The compound shares structural similarities with other sulfonamide-containing molecules that have been investigated for various biological activities. The table below compares some key structural features with other compounds mentioned in the search results:
| Compound | Molecular Formula | Key Structural Features | Potential Applications |
|---|---|---|---|
| Methyl N-[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate | C₂₂H₃₁N₃O₅S | Sulfonamide, carbamate, stereocenters | Not specified in available data |
| BACE-1 Inhibitor (from search result 2) | C₃₄H₄₁N₅O₅S | Isophthalamide core, sulfonamide | Beta-secretase inhibition |
| Phenylmethyl 2-methylpropanoate (from search result 3) | C₁₁H₁₄O₂ | Benzyloxycarbonyl group | Food flavoring compound |
This comparison highlights the structural diversity among compounds that share certain functional groups or substructures.
Analytical Methods for Identification
Spectroscopic Identification
Based on standard analytical practices for organic compounds, several spectroscopic methods would be valuable for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the hydrogen and carbon environments within the molecule.
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Mass Spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the functional groups present.
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Infrared Spectroscopy would identify key functional groups through their characteristic absorption bands.
Synthesis and Chemical Reactivity
Anticipated Chemical Reactivity
Based on the functional groups present, several types of chemical reactions might be anticipated:
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Nucleophilic substitution or addition at the carbamate group
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Reactions involving the primary amine on the aromatic ring, such as acylation or alkylation
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Oxidation or derivatization of the secondary alcohol
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Potential hydrolysis of the sulfonamide or carbamate groups under strongly acidic or basic conditions
These reactivity patterns could be relevant to both the synthesis of derivatives and to understanding the compound's metabolic fate in biological systems.
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